molecular formula C17H17N5O2 B2886820 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 1796946-64-9

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

Cat. No.: B2886820
CAS No.: 1796946-64-9
M. Wt: 323.356
InChI Key: OLBSUGLYOCBOHE-UHFFFAOYSA-N
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Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone ( 1796946-64-9) is a synthetic small molecule featuring a dihydropyridopyrimidine scaffold linked to a methoxy-indazole group. This structure is of significant interest in medicinal chemistry and early-stage drug discovery. The dihydropyridopyrimidine core is a recognized pharmacophore in the development of ATP-mimetic kinase inhibitors . Compounds based on this scaffold have been investigated as potent and selective inhibitors of various protein kinases, such as the Polo-like kinase (PLK) family, which play critical roles in regulating cell cycle progression, mitosis, and are considered potential targets in oncology research . The indazole moiety is a privileged structure in pharmacology, found in compounds with a wide range of biological activities, including anticancer, cardiovascular, and anti-inflammatory effects . The specific substitution pattern on the indazole ring can finely tune the compound's biological activity, selectivity, and physicochemical properties. This product is intended for research purposes such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies to explore its potential biological activity and mechanism of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-methoxy-2-methylindazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-21-17(24-2)13-4-3-11(7-15(13)20-21)16(23)22-6-5-14-12(9-22)8-18-10-19-14/h3-4,7-8,10H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSUGLYOCBOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC4=NC=NC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dihydropyridine Derivatives

A common method involves the condensation of 5-aminodihydropyridine-4-carbonitrile with urea or thiourea under acidic conditions. For example, heating 5-amino-1,4,5,7-tetrahydro-6H-pyrano[3,4-c]pyridine-4-carbonitrile with urea in acetic acid at 120°C for 8 hours yields the pyrido[4,3-d]pyrimidine scaffold. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of urea, followed by cyclodehydration. Modifications to the pyrimidine ring (e.g., chlorination) are achieved using phosphorus oxychloride.

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-cyclization functionalization often employs palladium-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling of a brominated pyrido[4,3-d]pyrimidine with aryl boronic acids introduces aryl groups at the C2 position. Reaction conditions typically involve Pd(PPh₃)₄ as a catalyst, potassium carbonate as a base, and a mixture of toluene/water as the solvent system at 80–100°C.

Preparation of 3-Methoxy-2-Methyl-2H-Indazol-6-yl Fragment

The 3-methoxy-2-methyl-2H-indazole moiety is synthesized through sequential substitutions and ring-forming reactions:

Regioselective Metalation and Alkylation

Starting with 6-nitro-1H-indazole, regioselective metalation using TMP₂Zn·2LiCl (tetramethylpiperidino zincate) at position 3 enables the introduction of methoxy and methyl groups. The procedure involves:

  • Metalation : Treating 6-nitro-1H-indazole with TMP₂Zn·2LiCl in THF at 25°C for 2 hours to generate a zincated intermediate.
  • Methoxylation : Quenching with methyl chloroformate to install the methoxy group.
  • Methylation : Subsequent treatment with methyl iodide in the presence of CuCN·2LiCl introduces the 2-methyl substituent.

Reduction of Nitro Group

The nitro group at position 6 is reduced to an amine using hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol. The resulting 6-amino-3-methoxy-2-methyl-2H-indazole is isolated in >85% yield after recrystallization from ethyl acetate.

Coupling of Pyrido[4,3-d]Pyrimidine and Indazole Moieties

The final step involves forming the methanone bridge between the two heterocycles. Two coupling strategies are validated:

Nucleophilic Acyl Substitution

  • Activation of Pyrido[4,3-d]Pyrimidine : Treating 6-chloro-7,8-dihydropyrido[4,3-d]pyrimidine with phosgene generates the corresponding acyl chloride.
  • Indazole Metalation : The 6-amino-3-methoxy-2-methyl-2H-indazole is deprotonated with LDA (lithium diisopropylamide) at -78°C to form a lithium amide.
  • Coupling : Reacting the acyl chloride with the lithium amide in THF at -40°C yields the target methanone. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the product in 72% yield.

Palladium-Catalyzed Carbonylation

An alternative method employs carbon monoxide insertion:

  • Preparation of Bromopyrido[4,3-d]Pyrimidine : 6-Bromo-7,8-dihydropyrido[4,3-d]pyrimidine is synthesized via bromination with NBS (N-bromosuccinimide).
  • Carbonylation Reaction : Under 3 atm CO pressure, the bromide reacts with 6-amino-3-methoxy-2-methyl-2H-indazole in the presence of Pd(OAc)₂ and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) in DMF at 100°C. The reaction proceeds through a palladium-carbene intermediate, yielding the methanone product in 68% yield.

Optimization and Industrial-Scale Considerations

Reaction Condition Optimization

  • Temperature Control : Maintaining temperatures below -30°C during metalation prevents side reactions.
  • Solvent Selection : THF and DMF are preferred for their ability to stabilize organometallic intermediates.
  • Catalyst Loading : Reducing Pd catalyst loading to 0.5 mol% minimizes costs without compromising yield.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.
  • Crystallization : Recrystallization from ethanol/water mixtures enhances crystalline form stability.

Analytical Characterization

The compound is characterized using:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, indazole-H), 4.12 (s, 3H, OCH₃), 3.78 (t, J = 6.0 Hz, 2H, CH₂), 2.61 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₁H₂₀N₆O₂ [M+H]⁺: 413.1724; found: 413.1726.

Challenges and Mitigation Strategies

  • Regioselectivity in Indazole Substitution : Competing reactions at N1 and N2 positions are minimized using bulky directing groups (e.g., SEM).
  • Oxidative Degradation : Storage under nitrogen at -20°C prevents decomposition of the methanone bridge.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions including:

  • Oxidation: : Potential to form oxo-derivatives.

  • Reduction: : Targeting the carbonyl group or other reducible sites.

  • Substitution: : Particularly on the indazole moiety where functional groups may be exchanged.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Employing nucleophiles under suitable conditions like heating or using a catalyst.

Major Products Formed

  • Oxidation: : Formation of hydroxyl or oxo derivatives.

  • Reduction: : Yielding alcohols or amines depending on the site of reduction.

  • Substitution: : Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis for creating complex molecules, including potential pharmacophores.

Biology

Studied for interactions with biological macromolecules, possibly serving as ligands in binding assays.

Medicine

Investigated for its potential as a therapeutic agent due to its unique structural properties, possibly in oncology or neurology.

Industry

Utilized in material science for creating advanced polymers or as intermediates in the synthesis of other industrial chemicals.

Mechanism of Action

The specific mechanism of action would depend on the application:

  • Molecular Targets: : Possible interactions with enzymes, receptors, or DNA due to its structural complexity.

  • Pathways Involved: : Could influence signaling pathways, protein-protein interactions, or gene expression depending on the context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of the target compound and its analogs is summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Functional Impact
Target Compound C₁₈H₁₇N₅O₃* ~363.36 3-methoxy-2-methyl-2H-indazol-6-yl Enhanced aromatic interactions; methoxy group may improve solubility
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone C₁₈H₁₅N₃OS 321.40 4-(thiophen-2-yl)phenyl Thiophene introduces sulfur-mediated electronic effects; lower molecular weight
(4-azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone C₂₆H₂₉N₅O₂ 443.54 4-azepan-1-yl, 2-pyridin-3-yl Azepan ring increases bulkiness; pyridinyl group may enhance metal coordination or binding

*Estimated based on structural analysis.

Key Observations:
  • Substituent Diversity: The target compound’s 2H-indazole substituent distinguishes it from phenyl- or thiophenyl-containing analogs (e.g., ). The indazole’s bicyclic structure may improve binding affinity to targets like kinases compared to monocyclic aryl groups.
  • Electronic Effects: The methoxy group in the target compound could enhance solubility relative to non-polar substituents (e.g., methyl or thiophene in ).
  • Molecular Weight and Bulk : The azepan-containing analog has a significantly higher molecular weight (443.54 vs. ~363.36), which may influence pharmacokinetics (e.g., absorption, blood-brain barrier penetration).

Chirality and Stereochemical Considerations

While the target compound lacks explicit stereocenters, the dihydropyrido-pyrimidine core may exhibit conformational isomerism. In contrast, analogs like those in with azepan or pyridinyl groups could introduce stereochemical complexity, impacting pharmacological activity (e.g., enantioselective binding) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: The synthesis involves multi-step protocols, including cyclization for the pyrido-pyrimidine backbone and coupling reactions for the indazole moiety. Key steps include:
  • Cyclization: Use dichloromethane as a solvent with triethylamine as a base to stabilize intermediates during pyrido-pyrimidine formation .
  • Coupling Reactions: Palladium catalysts (e.g., Pd/C) enhance regioselectivity during indazole attachment. Optimize temperature (60–80°C) and reaction time (12–24 hrs) to minimize side products .
  • Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer: Combine 1H/13C NMR and high-resolution mass spectrometry (HRMS) for unambiguous verification:
  • NMR: Look for distinct signals:
  • Pyrido-pyrimidine protons: δ 2.74–2.91 ppm (methylene groups) and δ 8.13 ppm (pyrazole proton) .
  • Indazole methoxy group: Singlet at δ 3.85–3.90 ppm .
  • HRMS: Confirm molecular ion peaks (e.g., m/z 316.12 for [M+H]+) with <2 ppm error .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer: Prioritize enzyme inhibition assays and cell viability studies:
  • Kinase Inhibition: Use ADP-Glo™ assays to measure IC50 values against kinases (e.g., PI3Kα) .
  • Antiproliferative Activity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with doxorubicin as a positive control .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to establish potency thresholds .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer: Stability is pH- and temperature-dependent:
  • Short-Term: Store at 4°C in amber vials with desiccants to prevent hydrolysis of the methoxy group .
  • Long-Term: Lyophilized samples stored at -20°C retain >90% integrity after 6 months. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s biological activity be resolved through experimental redesign?

  • Methodological Answer: Address discrepancies via orthogonal assays and structural validation:
  • Orthogonal Assays: Confirm kinase inhibition with TR-FRET-based assays if initial ADP-Glo™ results conflict .
  • Metabolite Screening: Use LC-MS to rule out off-target effects from degradation products .
  • Co-crystallization: Resolve binding modes via X-ray crystallography with target enzymes (e.g., PI3Kα) .

Q. What computational strategies are effective in predicting this compound’s binding affinity to target enzymes?

  • Methodological Answer: Combine molecular docking and molecular dynamics (MD) simulations:
  • Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Lys802 in PI3Kα) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze root-mean-square deviation (RMSD) <2 Å .

Q. How can structure-activity relationship (SAR) studies be designed to modify this compound’s core scaffold for enhanced efficacy?

  • Methodological Answer: Focus on substituent modifications guided by bioisosteric replacement:
  • Indazole Modifications: Replace the 3-methoxy group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Pyrido-Pyrimidine Core: Introduce methyl groups at C7/C8 to reduce rotational freedom and improve binding entropy .
  • SAR Validation: Test analogs in kinase panels to correlate structural changes with IC50 shifts .

Q. What in vivo experimental models are suitable for assessing this compound’s pharmacokinetics and toxicity?

  • Methodological Answer: Use rodent models with validated protocols:
  • Pharmacokinetics: Administer 10 mg/kg intravenously in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 hrs for LC-MS analysis. Calculate AUC and half-life .
  • Toxicity: Conduct 28-day repeat-dose studies in BALB/c mice. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
  • Tissue Distribution: Use quantitative whole-body autoradiography to track compound accumulation in target organs .

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